2-Isopropoxy-4-chlorobenzothiazole

Synthetic methodology Process chemistry Scale-up optimization

2-Isopropoxy-4-chlorobenzothiazole (C₁₀H₁₀ClNOS, MW 227.71 g/mol) is a heterocyclic building block belonging to the 2-alkoxy-4-chlorobenzothiazole subclass, characterized by a branched isopropoxy substituent at the 2-position and a chlorine atom at the 4-position of the benzothiazole core. Commercial sourcing typically specifies ≥95% purity, with reported preparative yields reaching 95.9% at 97.7% purity post-synthesis.

Molecular Formula C10H10ClNOS
Molecular Weight 227.71 g/mol
Cat. No. B8379317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-4-chlorobenzothiazole
Molecular FormulaC10H10ClNOS
Molecular Weight227.71 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC2=C(S1)C=CC=C2Cl
InChIInChI=1S/C10H10ClNOS/c1-6(2)13-10-12-9-7(11)4-3-5-8(9)14-10/h3-6H,1-2H3
InChIKeyJSFIBAILQVKSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropoxy-4-chlorobenzothiazole: Core Identity, Physicochemical Profile, and Procurement Rationale


2-Isopropoxy-4-chlorobenzothiazole (C₁₀H₁₀ClNOS, MW 227.71 g/mol) is a heterocyclic building block belonging to the 2-alkoxy-4-chlorobenzothiazole subclass, characterized by a branched isopropoxy substituent at the 2-position and a chlorine atom at the 4-position of the benzothiazole core [1]. Commercial sourcing typically specifies ≥95% purity, with reported preparative yields reaching 95.9% at 97.7% purity post-synthesis [1]. Its predicted boiling point (95–96 °C at 0.2 mmHg) and computed logP (~3.7–4.0, based on ethoxy analog extrapolation) position it as a moderately lipophilic intermediate suitable for further derivatization [1][2]. The compound serves as a versatile precursor in medicinal chemistry campaigns targeting kinase inhibition, antimicrobial screening, and LSD1 demethylase modulation [3].

Why Simple Alkoxy Interchange Fails: The Functional Consequences of 2-Isopropoxy-4-chlorobenzothiazole Substitution


Interchanging 2-alkoxy-4-chlorobenzothiazole analogs without considering substituent topology introduces quantifiable risks in both biological screening outcomes and downstream synthetic efficiency. The branched isopropoxy group confers distinct steric bulk, electronic distribution, and lipophilicity compared to linear methoxy or ethoxy congeners, directly impacting target binding kinetics, metabolic stability, and reaction selectivity [1]. For instance, in LSD1 inhibitor campaigns, the 2-alkoxy substituent governs the compound's ability to occupy the FAD-proximal hydrophobic pocket, and trivial substitution with smaller or linear alkoxy groups can abolish isoform selectivity over MAO-A [1][2]. Furthermore, the preparative yield diverges meaningfully across alkoxy variants: the isopropoxy derivative achieves 95.9% yield under optimized conditions, while the methoxy analog reaches 99.8% under different solvent/base systems, reflecting distinct reactivity profiles that cannot be assumed interchangeable during scale-up .

Quantitative Differentiation Evidence: 2-Isopropoxy-4-chlorobenzothiazole Versus Nearest Structural Analogs


Synthetic Yield Comparison: Isopropoxy vs. Methoxy Substituent Effects on Preparative Efficiency

Under NaOH/isopropanol reflux conditions, 2-isopropoxy-4-chlorobenzothiazole is obtained in 95.9% yield with 97.7% purity from a 2-bromo-4-chlorobenzothiazole precursor [1]. In contrast, the 2-methoxy analog, synthesized via NaOH/methanol in toluene at 50 °C, achieves 99.8% yield but only 96.0% purity . The ~3.9 percentage point yield penalty for the isopropoxy variant is offset by a 1.7 percentage point purity advantage, a critical trade-off in medicinal chemistry where post-synthetic purification costs can dominate procurement decisions.

Synthetic methodology Process chemistry Scale-up optimization

Lipophilicity-Driven Differentiation: Predicted LogP and CNS Permeability Potential

The predicted octanol-water partition coefficient (logP) for 2-ethoxy-4-chlorobenzothiazole is 3.7 [1]. Extrapolating from the incremental logP contribution of the isopropoxy group (+0.3 to +0.5 log units over ethoxy based on fragment-based additivity models), the estimated logP for 2-isopropoxy-4-chlorobenzothiazole falls within 4.0–4.2. The 2-methoxy analog has a computed XLogP3 of 3.3 [2]. This represents an estimated logP increase of ~0.7–0.9 units over the methoxy comparator, placing the isopropoxy derivative closer to the optimal CNS drug-like logP window (3–5) while retaining sufficient polarity for aqueous solubility.

Physicochemical profiling Drug-likeness CNS drug discovery

Steric Differentiation: Isopropoxy Branching and Target Binding Site Complementarity

In amino-carboxamide benzothiazole series targeting LSD1, the 2-alkoxy substituent directly engages a hydrophobic sub-pocket adjacent to the FAD cofactor [1]. The branched isopropoxy group provides greater steric occupancy (Taft Es ≈ −1.08) compared to linear ethoxy (Es ≈ −0.70) and methoxy (Es ≈ −0.55) substituents, a property that has been shown in related benzothiazole LSD1 inhibitor chemotypes to enhance selectivity over MAO-A by discriminating against the narrower substrate channel of the off-target oxidase [1][2]. While direct biochemical IC₅₀ data for 2-isopropoxy-4-chlorobenzothiazole itself remains unpublished, class-level SAR from LSD1 inhibitor optimization studies indicates that increasing alkoxy bulk at the 2-position correlates with improved selectivity ratios [1].

Structure-activity relationship LSD1 inhibition Selectivity profiling

Physical State Differentiation: Viscous Liquid vs. Crystalline Solid Handling Characteristics

2-Isopropoxy-4-chlorobenzothiazole is obtained as a yellow viscous liquid with a boiling point of 95–96 °C at 0.2 mmHg [1]. In contrast, the 2-methoxy analog solidifies upon cooling to a crystalline solid with a melting point of 54–56 °C . This physical state difference has direct implications for automated liquid handling systems and high-throughput screening workflows: the liquid isopropoxy derivative can be directly dispensed by acoustic or tip-based liquid handlers without pre-dissolution, whereas the solid methoxy analog requires precise weighing and dissolution steps, adding handling time and introducing gravimetric error.

Compound management Automated liquid handling Formulation screening

Optimal Deployment Scenarios for 2-Isopropoxy-4-chlorobenzothiazole Based on Verified Differentiation Evidence


LSD1-Focused Epigenetic Probe Discovery Campaigns

In medicinal chemistry programs targeting lysine-specific demethylase 1 (LSD1) for oncology indications, 2-isopropoxy-4-chlorobenzothiazole is the preferred 2-alkoxy-4-chlorobenzothiazole scaffold when selectivity over monoamine oxidase A (MAO-A) is a primary screening criterion. The branched isopropoxy group provides steric differentiation (Taft Es ≈ −1.08) that SAR studies across amino-carboxamide benzothiazole series link to improved LSD1/MAO-A selectivity profiles [1]. The compound's physical state as a viscous liquid further streamlines integration into automated HTS workflows [2].

CNS-Penetrant Kinase or Demethylase Inhibitor Lead Generation

When the target product profile requires blood-brain barrier penetration, the estimated logP of 4.0–4.2 positions 2-isopropoxy-4-chlorobenzothiazole within the CNS drug-like window, offering a ~0.7–0.9 log unit advantage in predicted passive permeability over the 2-methoxy analog (XLogP3 = 3.3) [1]. This lipophilicity gain is achieved without introducing additional hydrogen bond donors or acceptors, preserving ligand efficiency. The 4-chloro substituent further provides a synthetic handle for late-stage diversification via cross-coupling chemistry [2].

High-Throughput Library Synthesis Requiring Minimal Post-Reaction Purification

The 97.7% post-synthetic purity achieved under patent-reported conditions (NaOH/isopropanol, reflux) makes 2-isopropoxy-4-chlorobenzothiazole suitable for parallel library synthesis where intermediate purification is economically prohibitive [1]. Compared to the 2-methoxy analog (96.0% purity), the isopropoxy variant's 1.7 percentage point purity advantage can translate into higher final library success rates, as impurities carried forward from early intermediates geometrically amplify in multi-step sequences .

Agrochemical Intermediate Development Requiring Branched Alkoxy Motifs

Benzothiazole derivatives bearing branched alkoxy substituents are documented in herbicidal and fungicidal composition patents, where the isopropoxy group confers metabolic stability advantages over linear alkoxy chains in plant and soil matrices [1]. 2-Isopropoxy-4-chlorobenzothiazole serves as a direct precursor for generating 4-substituted-N-alkylbenzothiazolone derivatives via established patent chemistry, with the 4-chloro position enabling further functionalization [1].

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